molecular formula C8H10ClN3Si B8241659 2-(3-Chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane

2-(3-Chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane

Cat. No.: B8241659
M. Wt: 211.72 g/mol
InChI Key: YEKGXANKFQSLJK-UHFFFAOYSA-N
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Description

2-(3-Chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane is a compound belonging to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is notable for its unique structure, which includes a chloro-substituted triazine ring and an ethynyl group bonded to a trimethylsilane moiety. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 2-(3-Chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane typically involves the reaction of 3-chloro-1,2,4-triazine with ethynyltrimethylsilane. This reaction is often carried out under specific conditions to ensure high yield and purity. Commonly, the reaction is performed in the presence of a base such as sodium carbonate in a solvent like dioxane or dichloroethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-(3-Chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium carbonate, catalysts like palladium for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 2-(3-Chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane include:

Properties

IUPAC Name

2-(3-chloro-1,2,4-triazin-6-yl)ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3Si/c1-13(2,3)5-4-7-6-10-8(9)12-11-7/h6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKGXANKFQSLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(N=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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